molecular formula C10H16F3NO4S2 B7102006 N,N-bis(prop-2-enyl)-3-(trifluoromethylsulfonyl)propane-1-sulfonamide

N,N-bis(prop-2-enyl)-3-(trifluoromethylsulfonyl)propane-1-sulfonamide

Cat. No.: B7102006
M. Wt: 335.4 g/mol
InChI Key: DWIIEQIVUISGRL-UHFFFAOYSA-N
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Description

N,N-bis(prop-2-enyl)-3-(trifluoromethylsulfonyl)propane-1-sulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including sulfonamide and trifluoromethylsulfonyl groups

Properties

IUPAC Name

N,N-bis(prop-2-enyl)-3-(trifluoromethylsulfonyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO4S2/c1-3-6-14(7-4-2)20(17,18)9-5-8-19(15,16)10(11,12)13/h3-4H,1-2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIIEQIVUISGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)CCCS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(prop-2-enyl)-3-(trifluoromethylsulfonyl)propane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The addition of trifluoromethylsulfonyl groups under controlled conditions.

    Amidation: The formation of the sulfonamide linkage through the reaction of an amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(prop-2-enyl)-3-(trifluoromethylsulfonyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-bis(prop-2-enyl)-3-(trifluoromethylsulfonyl)propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N,N-bis(prop-2-enyl)-3-(trifluoromethylsulfonyl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(prop-2-enyl)-3-(methylsulfonyl)propane-1-sulfonamide
  • N,N-bis(prop-2-enyl)-3-(ethylsulfonyl)propane-1-sulfonamide
  • N,N-bis(prop-2-enyl)-3-(phenylsulfonyl)propane-1-sulfonamide

Uniqueness

N,N-bis(prop-2-enyl)-3-(trifluoromethylsulfonyl)propane-1-sulfonamide is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications requiring robust chemical performance.

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